1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
Overview
Description
“1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 959140-89-7 . It has a molecular weight of 218.13 . The IUPAC name for this compound is 1-(3-chlorophenyl)cyclobutanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride” is 1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Structural Analysis and Synthesis
- The study of cyclobutane derivatives, such as 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, is significant in understanding their crystal structure and conformation. The cyclobutane ring often exhibits a puckered conformation, which is crucial for chemical synthesis and pharmaceutical applications (Busetti et al., 1980).
Synthesis of Biologically Active Compounds
- The synthesis of polysubstituted aminocyclobutanes, related to 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, is important for creating biologically active compounds. These compounds are integral in pharmaceutical research due to their potential therapeutic applications (Feng et al., 2019).
Chemical Reactions and Mechanisms
- Understanding the kinetics and mechanisms of reactions involving similar cyclobutane derivatives can provide insights into designing more efficient synthetic routes for compounds like 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This knowledge is crucial in optimizing pharmaceutical synthesis (Castro et al., 2001).
Development of Novel Synthetic Methods
- Novel synthetic methods for producing 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride and related compounds are key to advancing pharmaceutical research. These methods can lead to the discovery of new drugs and treatments (Gajare et al., 2004).
Applications in Medicinal Chemistry
- Cyclobutane derivatives, like 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, have significant applications in medicinal chemistry. They are used in the synthesis of various pharmacologically active metabolites and in the development of new therapeutic agents (Krishnamurthy et al., 2002).
Antibacterial Studies
- Research on compounds containing cyclobutane moieties, similar to 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, has shown promising results in antibacterial studies. These compounds can potentially be developed into new antibiotics (Mehta, 2016).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWZDHUSNSLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693220 | |
Record name | 1-(3-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
158943-22-7 | |
Record name | 1-(3-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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